3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
Description
3-Phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one is a fused heterocyclic compound featuring a thiazoloquinazolinone core with a phenyl substituent at position 3 and a thioxo group at position 1. This compound is synthesized via a three-component condensation reaction involving methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamides or cyanoacetic esters under Gewald’s reaction conditions . The reaction proceeds through the formation of 2(3H)-thioxo-1,3-thiazoles as intermediates, followed by intramolecular cyclization to yield the final tricyclic structure. The compound exhibits antimicrobial and fungicidal activities, making it a candidate for further pharmacological evaluation .
Properties
IUPAC Name |
3-phenyl-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS2/c19-15-11-8-4-5-9-12(11)18-14(17-15)13(21-16(18)20)10-6-2-1-3-7-10/h1-9H,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVZQWJEKOUDMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with phenyl isothiocyanate, followed by cyclization with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the thiazoloquinazoline core .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thioether using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of thioether derivatives
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Synthesis of Derivatives
The synthesis of 3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one derivatives involves several chemical reactions. The initial steps typically include the formation of isothiocyanate intermediates followed by cyclization reactions to produce the desired thiazoloquinazoline framework. For instance, methyl 2-aminobenzoate is treated with thiophosgene to yield isothiocyanate intermediates, which are then cyclized with various reagents to form the target compounds .
Pharmacokinetic Properties
The pharmacokinetic profile of these compounds has also been investigated. Compound 12h exhibited favorable characteristics such as good oral bioavailability and metabolic stability in liver microsomal assays. For example, it retained 76% of its parent compound after 30 minutes in human liver microsomes . In vivo studies in spontaneously hypertensive rats showed that this compound significantly reduced voiding frequency at certain dosages .
Case Studies
Several studies have documented the efficacy of this compound derivatives:
- Overactive Bladder Treatment : A study synthesized a series of derivatives that were evaluated for their ability to activate BK channels. The results indicated that compounds with specific substitutions (e.g., bromo groups) exhibited enhanced channel-opening activity and potential therapeutic benefits for OAB patients .
- Structure-Activity Relationship (SAR) : Research focused on modifying the phenyl ring and other substituents on the thiazoloquinazoline core to optimize biological activity. The introduction of electron-withdrawing or electron-donating groups was shown to influence channel activation potency significantly .
Table 1: In Vitro Activities of Thioxo[1H]-Thiazoloquinazoline Derivatives
| Compound | EC₅₀ (μM) | Channel Activation Velocity (v) | Remarks |
|---|---|---|---|
| 12h | 2.89 | 16.77 | Highest potency |
| 11g | 12.33 | 5.51 | Moderate activity |
| 11a | 12.72 | 0.42 | Lower potency |
Table 2: Pharmacokinetic Properties of Compound 12h
| Parameter | IV (5 mg/kg) | PO (10 mg/kg) |
|---|---|---|
| T max (h) | NA | 6.67 ± 2.31 |
| C max (μg/mL) | NA | 1.19 ± 0.35 |
| T₁/₂ (h) | 6.59 ± 3.86 | 8.5 ± 3.57 |
| AUC₀–8h (μg·h/mL) | 26.8 ± 20.01 | 13.64 ± 2.93 |
Mechanism of Action
The mechanism of action of 3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs with Imidazoloquinazolinone Cores
Compound : 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one
- Key Differences: Replaces the thiazolo ring with an imidazolo ring fused to the quinazolinone core. Contains a 4-chlorophenyl substituent instead of a phenyl group. Exists in a thioacetamide tautomeric form stabilized by intramolecular hydrogen bonding, as confirmed by DFT-NMR analysis .
- Synthesis: Prepared via cyclization of 2-(aminomethyl)-2-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one using thiocarbonyldiimidazole in THF under reflux .
Thiazoloquinazolinone Derivatives with Varied Substituents
Compound : 3-(3-Chlorophenyl)-4-[(2-fluorophenyl)methyl]-1-sulfanylidene-1H-[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one
Triazoloquinazolinones and Pyrazole Derivatives
Compound : 1-Methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Key Differences: Features a triazolo ring instead of thiazolo/imidazolo. Synthesized from 2-hydrazinoquinazolin-4(3H)-ones and acetylacetone, leading to pyrazole derivative formation under specific conditions .
- Reactivity: Demonstrates amide formation when reacting with amines, contrasting with the thiol-based reactivity of thioxo-thiazoloquinazolinones .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Tautomerism: The imidazoloquinazolinone analog’s thioacetamide tautomer highlights the importance of structural dynamics in drug design .
- Lipophilicity : Fluorine and chlorine substituents significantly increase logP values, suggesting tailored derivatives for CNS or intracellular targets .
Biological Activity
3-Phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one is a synthetic compound that belongs to the thiazoloquinazoline family. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer therapy and antimicrobial treatments. This article synthesizes existing research findings on its biological activity, highlighting key studies and data.
The molecular formula for this compound is , with a molecular weight of 310.4 g/mol. The compound's structure features a thiazole and quinazoline moiety, which are often associated with various pharmacological effects.
Biological Activity Overview
Research has demonstrated that this compound exhibits a range of biological activities:
- Anticancer Activity : Several studies have reported its effectiveness against various cancer cell lines. For instance, compounds derived from thiazoloquinazoline structures have shown significant cytotoxicity against human cancer cell lines such as TK-10 and HT-29 .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against different pathogens. Notably, derivatives of thiazoloquinazolines have shown promising results against Candida albicans and other fungi .
Anticancer Studies
A series of derivatives based on this compound were synthesized and tested for their anticancer properties. The following table summarizes the cytotoxic effects observed in various studies:
These findings indicate that modifications to the thiazoloquinazoline structure can enhance anticancer activity.
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives was assessed against several microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Candida albicans | 16 | |
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
The data suggests that these compounds possess significant antimicrobial properties, particularly against fungal pathogens.
Case Studies
One notable study focused on the synthesis and biological evaluation of a new series of thiazoloquinazoline derivatives. The study utilized a modified EUCAST protocol to assess antifungal activity and demonstrated that certain compounds exhibited MIC values comparable to established antifungal agents like ketoconazole .
Another research effort synthesized various derivatives with altered substituents at specific positions on the phenyl ring. These modifications led to improved channel-opening activity in BK channels, indicating potential applications in cardiovascular therapeutics .
Q & A
Q. What is the standard synthetic protocol for 3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-5(4H)-one?
The compound is synthesized via a three-component condensation reaction involving methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamides or cyanoacetic esters. The reaction is conducted in dimethylformamide (DMF) with triethylamine (TEA) as a base at 50°C for 1 hour. Post-reaction, the product is isolated as yellow crystals, which are soluble in DMSO and DMF but poorly soluble in ethanol or water. Structural confirmation relies on -NMR, -NMR, mass spectrometry, and elemental analysis .
Q. How is antimicrobial activity assessed for this compound?
Antimicrobial efficacy is evaluated using agar diffusion assays. Test strains (e.g., Staphylococcus aureus, Escherichia coli) are inoculated onto agar plates layered with nutrient media. Compound-impregnated discs are placed on the agar, incubated at 37°C for 18–24 hours, and activity is quantified by measuring inhibition zone diameters. Zones >25 mm indicate high activity, 16–25 mm moderate, and 11–15 mm low activity. Notably, derivatives like 5g and 5h show high activity against Gram-positive bacteria but no effect on Gram-negative strains .
Q. What spectroscopic methods confirm the compound’s structure?
Key methods include:
- -NMR : A downfield shift (10.5–12.5 ppm) for the aromatic proton at position 9, attributed to the electron-withdrawing thioxo group.
- -NMR : Peaks at 160–180 ppm confirm carbonyl/thione groups.
- Mass spectrometry : Molecular ion peaks align with theoretical masses.
- Elemental analysis : Carbon, hydrogen, and nitrogen content match calculated values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent selection : DMF ensures high solubility of reactants.
- Temperature control : Maintaining 50°C prevents side reactions (e.g., ester hydrolysis).
- Stoichiometry : Equimolar ratios of starting materials minimize unreacted intermediates.
- Catalyst screening : Triethylamine enhances nucleophilicity of sulfur and cyanamide components. Post-reaction purification via column chromatography (silica gel, CHCl/MeOH) improves purity .
Q. How do NMR spectral discrepancies arise, and how are they resolved?
Discrepancies may occur due to:
- Tautomerism : Thione-thiol tautomerism can shift proton signals.
- Solvent exchange : NH protons (e.g., at position 4) may exchange with DMSO-d6, broadening peaks.
- Stereochemical effects : Spatial proximity of sulfur atoms deshields aromatic protons. Resolution involves 2D NMR (COSY, HSQC) and comparison with computational models (DFT) .
Q. What structural features drive selective antimicrobial activity against Gram-positive bacteria?
Molecular docking and SAR studies suggest:
- Hydrophobic substituents (e.g., phenyl groups) enhance membrane penetration in Gram-positive bacteria.
- Electron-deficient thioxo groups disrupt bacterial thioredoxin reductase.
- Polar side chains (e.g., -COOEt) reduce activity against Gram-negative strains due to efflux pumps or outer membrane barriers .
Q. How is X-ray crystallography applied to resolve structural ambiguities?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and packing arrangements. For example, the thiazoloquinazoline ring system exhibits planarity, with sulfur atoms participating in π-stacking interactions. Challenges include crystal twinning, which requires data collection at high resolution (<1.0 Å) .
Q. What challenges exist in formulating this compound for in vivo studies?
Key issues are:
- Poor aqueous solubility : Addressed via nanoemulsions or cyclodextrin inclusion complexes.
- Metabolic instability : Thione groups may undergo oxidation; prodrug strategies (e.g., ester prodrugs) improve bioavailability.
- Toxicity : Acute toxicity assays (e.g., LD) are critical before preclinical trials .
Methodological Notes
- Contradiction Analysis : Discrepancies in antimicrobial data (e.g., inactivity against E. coli) highlight the need for mechanistic studies (e.g., efflux pump inhibition assays).
- Data Reproducibility : Batch-to-batch variability in synthesis necessitates strict control of reaction conditions and purity validation via HPLC.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
